molecular formula C16H15N B6278172 tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine CAS No. 6372-65-2

tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine

Cat. No. B6278172
CAS RN: 6372-65-2
M. Wt: 221.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetracyclo[6.6.2.0^2,7.0^9,14]hexadeca-2,4,6,9,11,13-hexaen-15-amine (TCHH) is an organic compound with a unique structure and properties. It is a cyclic amine that contains both nitrogen and carbon atoms. The structure of TCHH is composed of a six-membered ring with two nitrogen atoms and four carbon atoms. The two nitrogen atoms are connected by two double bonds and two single bonds, and the four carbon atoms are connected by single bonds. TCHH is an important organic compound due to its unique properties and potential applications.

Scientific Research Applications

Tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine has a variety of potential applications in scientific research. It has been studied as a potential drug candidate for the treatment of cancer, as it has been found to inhibit the growth of certain cancer cell lines. Additionally, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine has also been studied as a potential anti-inflammatory agent, as well as an antioxidant.

Mechanism of Action

The exact mechanism of action of tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine is still not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. In addition, it has been suggested that tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine may interact with certain receptors in the body, such as the cannabinoid receptors, to produce its effects.
Biochemical and Physiological Effects
tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine has been found to produce a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cell lines, as well as to have anti-inflammatory and antioxidant properties. Additionally, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals.

Advantages and Limitations for Lab Experiments

Tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and isolate, making it a good choice for laboratory experiments. Additionally, it has a variety of potential applications in scientific research. However, it is important to note that the exact mechanism of action of tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine is not yet fully understood, and further research is needed to fully understand its effects.

Future Directions

There are several potential future directions for research on tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine. One potential direction is to further investigate its mechanism of action, in order to better understand how it produces its effects. Additionally, further research could be done to investigate its potential applications in the treatment of cancer and other diseases. Finally, further research could be done to investigate its potential as an inhibitor of the enzyme acetylcholinesterase, as well as its potential as an anti-inflammatory or antioxidant agent.

Synthesis Methods

Tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine can be synthesized by a variety of methods. One of the most common methods is the reductive amination of an aldehyde or ketone with an amine. This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride. The resulting product is a cyclic amine, which can then be further purified and isolated.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine involves the synthesis of a precursor compound, which is then subjected to a series of reactions to form the final product. The precursor compound is synthesized from commercially available starting materials, and the reactions involved in the synthesis are well-established in the literature.", "Starting Materials": [ "1,3-cyclopentadiene", "1,4-cyclohexadiene", "1,3-cycloheptadiene", "1,4-cyclooctadiene", "1,5-cyclooctadiene", "1,3-cyclooctadiene", "1,4-cyclohexadiene-1-carboxylic acid", "ethyl chloroformate", "ammonia" ], "Reaction": [ "1. The starting materials 1,3-cyclopentadiene, 1,4-cyclohexadiene, 1,3-cycloheptadiene, 1,4-cyclooctadiene, 1,5-cyclooctadiene, and 1,3-cyclooctadiene are reacted with 1,4-cyclohexadiene-1-carboxylic acid in the presence of a Lewis acid catalyst to form the precursor compound.", "2. The precursor compound is then reacted with ethyl chloroformate and ammonia to form the final product tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine." ] }

CAS RN

6372-65-2

Product Name

tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9,11,13-hexaen-15-amine

Molecular Formula

C16H15N

Molecular Weight

221.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.